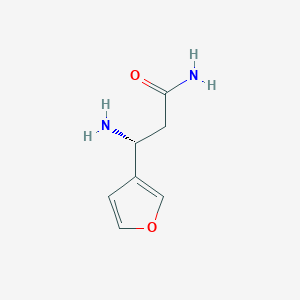
(3R)-3-Amino-3-(furan-3-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(furan-3-YL)propanamide is an organic compound characterized by the presence of an amino group and a furan ring attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(furan-3-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and 3-aminopropanoic acid.
Formation of Intermediate: The furan ring is functionalized to introduce an amino group at the 3-position. This can be achieved through nitration followed by reduction or through direct amination reactions.
Amidation: The intermediate is then subjected to amidation reactions to form the final product, this compound. This step often involves the use of coupling reagents such as carbodiimides or activated esters.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.
Purification: Advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-3-Amino-3-(furan-3-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: 3-(furan-3-YL)propanamine.
Substitution Products: N-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(furan-3-YL)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(furan-3-YL)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites.
Pathways Involved: The exact pathways depend on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
(3R)-3-Amino-3-(thiophen-3-YL)propanamide: Similar structure with a thiophene ring instead of a furan ring.
(3R)-3-Amino-3-(pyridin-3-YL)propanamide: Contains a pyridine ring instead of a furan ring.
Uniqueness:
Furan Ring: The presence of the furan ring imparts unique electronic and steric properties to (3R)-3-Amino-3-(furan-3-YL)propanamide, influencing its reactivity and interaction with biological targets.
Amino Group Position:
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(furan-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)/t6-/m1/s1 |
Clave InChI |
YUNCSKKLFKXBIR-ZCFIWIBFSA-N |
SMILES isomérico |
C1=COC=C1[C@@H](CC(=O)N)N |
SMILES canónico |
C1=COC=C1C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


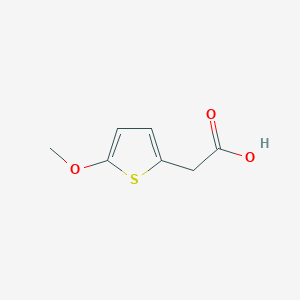
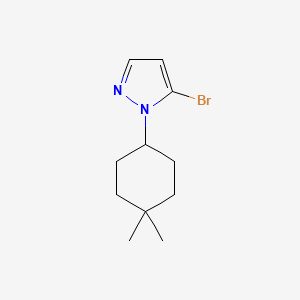

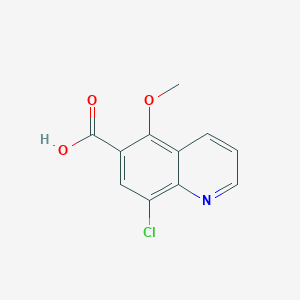
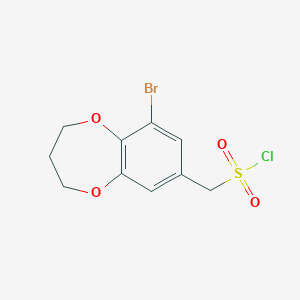
![3-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13309022.png)



![1-Ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13309048.png)
![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
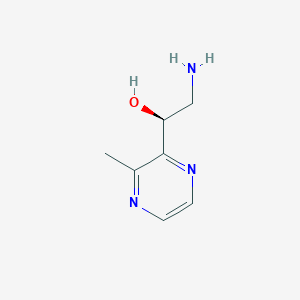
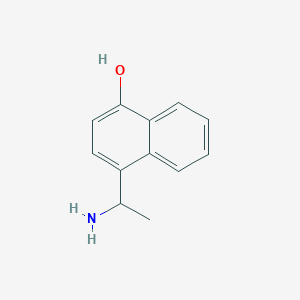
![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
